![molecular formula C20H18N2S2 B581098 1,4-Bis(benzo[b]thiophen-4-yl)piperazine CAS No. 1420987-86-5](/img/structure/B581098.png)

1,4-Bis(benzo[b]thiophen-4-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

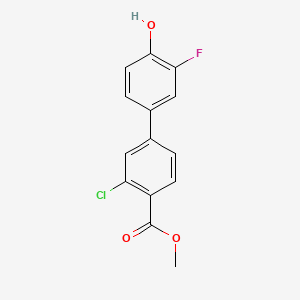

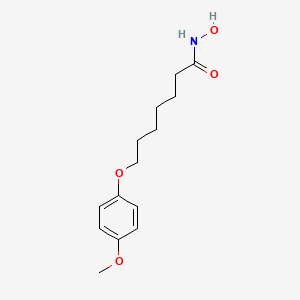

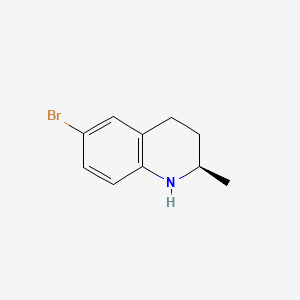

“1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is a chemical compound with the molecular formula C20H18N2S2 . It is an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, an impurity of Brexpiprazole, which is a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .

Synthesis Analysis

The synthesis of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” involves a nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine . The process includes the use of 4-Chlorobenzo [b]thiophene, piperazine, palladium acetate (II), tri-tert-butylphosphonium tetraphenylborate, sodium tert-butoxide, and xylene, which are stirred at 120 to 130°C for 5 hours .

Molecular Structure Analysis

The molecular structure of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is determined by its molecular formula C20H18N2S2 . The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Chemical Reactions Analysis

The chemical reactions involving “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” are complex and involve several steps. The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” include a melting point of >75oC (dec.), a predicted boiling point of 394.4±22.0 °C, and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Aplicaciones Científicas De Investigación

Optoelectronic Devices

- Field : Material Science

- Application : N,N-Diarylthiophen-2-amine units, similar to the structure of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine”, are of great interest for the synthesis of optoelectronic devices .

- Method : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris (dibenzylideneacetone)dipalladium (0), tri- tert -butyl phosphine and sodium tert -butanolate .

- Results : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

Anti-psychotic Drug Synthesis

- Field : Pharmaceutical Chemistry

- Application : An alternate convergent synthesis of the anti-psychotic drug Brexpiprazole has been described .

- Method : The synthesis involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo [ b ]thiophene and 7-butoxyquinolin-2 (1 H )-one fragments .

- Results : The first amination step could be performed quite efficiently with merely 1 mol% catalyst loading, which cleanly afforded in 87% overall yield 1- (benzo [ b ]thiophen-4-yl)piperazine—the starting material for the second C–N bond formation and the final step in the synthesis of Brexpiprazole .

Optoelectronic Devices

- Field : Material Science

- Application : Unsubstituted 4,4′-bibenzo [c]thiophene and its silyl-substituted derivatives were designed and synthesized as new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .

- Method : The compound was obtained by treatment of 1,1′,3,3′-tetrahydro- [4,4′-bibenzo [c]thiophene] 2,2′-dioxide with lithium hexamethyldisilazide (LHMDS) .

- Results : The photoabsorption and fluorescence maxima ( λabsmax and λflmax) of the three 4,4′-bibenzo [ c ]thiophene derivatives in toluene exhibit bathochromic shifts . The fluorescence quantum yields ( Φfl) of 4,4′-BBT, 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT in toluene are 0.41, 0.41 and 0.36, respectively .

Organic Solar Cells

- Field : Material Science

- Application : Two wide band gap donor polymers based on benzo[1,2-b:4,5- b0] dithiophene (BDT) and pyrrolo[3,4-]benzotriazole-5,7(2 ,6 )-dione (TzBI), namely, PBDT-TzBI and PBDT-F-TzBI were synthesized and studied for their photovoltaic properties by blending them with ITIC as an acceptor .

- Method : The synthesis of these polymers involved structural engineering of pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based polymers .

- Results : Polymer solar cell devices made from PBDT-TzBI:ITIC and PBDT-F-TzBI:ITIC exhibited power conversion efficiencies (PCEs) of 9.22% and 11.02% respectively . Upon solvent annealing with diphenyl ether (DPE) (0.5%) and chlorobenzene (CB), the PCE of the PBDT-F-TzBI-based device increased to 12.12% .

Safety And Hazards

While specific safety and hazards information for “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

1,4-bis(1-benzothiophen-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNZFZVNUDTXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(benzo[b]thiophen-4-yl)piperazine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

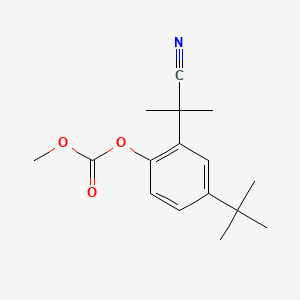

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)